molecular formula C14H24O2 B14729201 4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate CAS No. 6288-20-6

4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate

Katalognummer: B14729201
CAS-Nummer: 6288-20-6
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: HESNSGBXJPYQTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate is a chemical compound with the molecular formula C14H24O2 and a molecular weight of 224.339 g/mol . It is known for its unique structure, which includes a cyclohexyl ring substituted with a 2-methylbutan-2-yl group and a prop-2-enoate ester group. This compound is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate typically involves the esterification of 4-(2-Methylbutan-2-yl)cyclohexanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Methylbutan-2-yl)cyclohexyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active cyclohexyl derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

6288-20-6

Molekularformel

C14H24O2

Molekulargewicht

224.34 g/mol

IUPAC-Name

[4-(2-methylbutan-2-yl)cyclohexyl] prop-2-enoate

InChI

InChI=1S/C14H24O2/c1-5-13(15)16-12-9-7-11(8-10-12)14(3,4)6-2/h5,11-12H,1,6-10H2,2-4H3

InChI-Schlüssel

HESNSGBXJPYQTD-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)C1CCC(CC1)OC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.